![molecular formula C7H12ClNO4 B1376634 6-Aminohept-2-enedioic acid hydrochloride CAS No. 1423037-12-0](/img/structure/B1376634.png)
6-Aminohept-2-enedioic acid hydrochloride
Overview
Description
6-Aminohept-2-enedioic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO4 and a molecular weight of 209.63 g/mol . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a reliable chemical database or a scientific paper that provides a comprehensive structural analysis.Scientific Research Applications
Chemical Synthesis and Structural Role
6-Aminohept-2-enedioic acid hydrochloride plays a significant role in the chemical synthesis of modified peptides. Its unique structural characteristics, such as being a hydrophobic and flexible ω-amino acid, make it a useful component in various molecular structures. This derivative of lysine, lacking an α-amino group, is notably employed in the synthesis of polyamide synthetic fibers, like nylon, and serves as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzyme Inhibition and Potential Antibacterial Applications
The compound has been studied for its potential to selectively inhibit enzymes in the diaminopimelate pathway, which is crucial for L-lysine biosynthesis. This inhibition could lead to the development of selective antibacterial agents or herbicides. Various derivatives of 6-Aminohept-2-enedioic acid, including (2S,6S)-2,6-Diaminoheptanedioic Acid, have been synthesized for this purpose, highlighting its potential in developing new antibacterial strategies (Bold et al., 1992).
Biomedical Applications
In the field of biomedical applications, the thermosensitive properties of phosphazene derivatives bearing amino acid ester groups, including 6-Aminohept-2-enedioic acid, have been investigated. These compounds exhibit concentration-dependent lower critical solution temperatures around body temperature, which is crucial for their use in biomedical applications. The degradation of these compounds into harmless products like amino acids and phosphates also highlights their potential for safe biomedical use (Uslu et al., 2017).
Enzymatic and Biological Activity
Studies on enzymes like 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. and 6-aminohexanoic acid cyclic dimer hydrolase from Achromobacter guttatus KI74 have provided insights into the biological activity and potential applications of 6-Aminohept-2-enedioic acid. These enzymes, which act on 6-Aminohept-2-enedioic acid derivatives, can hydrolyze oligomers and cyclic dimers, respectively, indicating their specificity and potential for various biological and industrial applications (Kinoshita et al., 1981); (Kinoshita et al., 1977).
properties
IUPAC Name |
(E)-6-aminohept-2-enedioic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4.ClH/c8-5(7(11)12)3-1-2-4-6(9)10;/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12);1H/b4-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOJFGSDRKAURM-VEELZWTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(C(=O)O)N)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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